2-(Difluoromethoxy)quinolin-5-ol
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Overview
Description
2-(Difluoromethoxy)quinolin-5-ol is a synthetic compound belonging to the quinoline family. It has garnered attention due to its potential therapeutic and industrial applications. The compound’s structure consists of a quinoline ring substituted with a difluoromethoxy group at the 2-position and a hydroxyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 2-(Difluoromethoxy)quinolin-5-ol, can be achieved through various methods. Some common synthetic routes include:
Skraup Synthesis: This method involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst to form quinoline derivatives.
Pfitzinger Reaction: This reaction involves the condensation of isatin with a ketone in an alkaline medium to form quinoline derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above synthetic routes, optimized for higher yields and purity. The use of microwave irradiation, ultrasound, and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)quinolin-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-(Difluoromethoxy)quinolin-5-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including malaria and tuberculosis.
Industry: Utilized in the development of dyes, agrochemicals, and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)quinolin-5-ol involves its interaction with molecular targets such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. By inhibiting these enzymes, the compound can prevent bacterial DNA synthesis, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a similar structure but without the difluoromethoxy and hydroxyl groups.
Fluoroquinolones: A class of antibiotics that also target DNA gyrase and topoisomerase IV.
Chloroquine: An antimalarial drug with a quinoline core structure.
Uniqueness
2-(Difluoromethoxy)quinolin-5-ol is unique due to the presence of the difluoromethoxy group, which can enhance its lipophilicity and metabolic stability. This modification can potentially improve its pharmacokinetic properties and therapeutic efficacy compared to other quinoline derivatives .
Properties
IUPAC Name |
2-(difluoromethoxy)quinolin-5-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO2/c11-10(12)15-9-5-4-6-7(13-9)2-1-3-8(6)14/h1-5,10,14H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLNEZHZMJUKMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)OC(F)F)C(=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00744614 |
Source
|
Record name | 2-(Difluoromethoxy)quinolin-5(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00744614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261787-21-6 |
Source
|
Record name | 2-(Difluoromethoxy)quinolin-5(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00744614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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